molecular formula C15H21N5O3S B2995255 (1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2309555-07-3

(1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2995255
CAS RN: 2309555-07-3
M. Wt: 351.43
InChI Key: WJMOWKFUESUBTB-UHFFFAOYSA-N
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Description

The compound contains a 1,3-dimethyl-1H-pyrazol-5-yl group and a 1-methyl-1H-imidazol-2-yl group, both of which are common in many biologically active compounds . The sulfonyl group connecting these two moieties is also a common feature in many drugs and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrazole and imidazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, and stability would likely be determined experimentally .

Scientific Research Applications

Role in Drug Development

Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitubercular Activity

Syed et al. synthesized a compound similar to the one and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain. Some of the derivatives showed potent anti-tubercular activity .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles, which are structurally similar to your compound, were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . One of the compounds displayed superior antipromastigote activity, and two other compounds showed significant inhibition effects against Plasmodium berghei .

Cytotoxic Activity

A compound similar to the one was synthesized and tested for its cytotoxic activity. The compound showed a marked antitumor activity against all the tested cell lines .

Role in the Synthesis of Functional Molecules

Imidazoles, which are key components of your compound, are used in a variety of everyday applications. They are key components to functional molecules .

Role in Oxidation Reactions

3,5-Dimethyl-1H-pyrazole, a component of your compound, is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .

Potential as Metal-Free Detonating Substances

Compounds similar to the one have been studied for their energetic performances. They are insensitive and have further potential applications as metal-free detonating substances .

Role in the Preparation of Pyrazolato Ligated Complexes

3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicological studies .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its properties through structural modifications, and detailed studies of its mechanism of action .

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-10-13(19(3)17-11)14(21)20-7-4-12(5-8-20)24(22,23)15-16-6-9-18(15)2/h6,9-10,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMOWKFUESUBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

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